4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione
Description
4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione is an organosulfur compound characterized by the presence of a chloromethyl group attached to a thiane ring
Properties
IUPAC Name |
4-(chloromethyl)thiane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDQAJKPWMHQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione typically involves the chloromethylation of thiane-1,1-dione. One common method is the reaction of thiane-1,1-dione with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This reaction proceeds efficiently under mild conditions, yielding the desired chloromethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and improve process efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), and alcohols (ROH). These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used to oxidize the thiane ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include azido-thiane, thiol-thiane, and alkoxy-thiane derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiane derivatives with various functional groups.
Scientific Research Applications
4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function. The thiane ring may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl Methyl Ether (CMME): Used in organic synthesis as a chloromethylating agent.
Trichloromethyl Compounds: Such as trichloromethane (chloroform) and trichloroethane, which are used in various industrial applications.
Uniqueness
4-(Chloromethyl)-1$l^{6}-thiane-1,1-dione is unique due to its combination of a chloromethyl group and a thiane ring. This structural feature imparts distinct reactivity and potential for diverse applications compared to other chloromethyl compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
